4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound known for its multifaceted applications in scientific research. The compound features a unique combination of thienopyrimidine and phthalazine structures, providing distinct biochemical properties that make it valuable in various fields, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials, such as thiophene derivatives and phthalazine compounds.
Stepwise Reactions: : The process includes nitration, sulfonation, and amination reactions to form intermediate compounds.
Cyclization: : The intermediates undergo cyclization reactions under controlled conditions (e.g., temperature, pH) to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: : Utilizing large-scale chemical reactors to manage the reactions efficiently.
Optimized Conditions: : Implementing optimized reaction conditions to maximize yield and purity.
Purification: : Employing advanced purification techniques, such as chromatography, to ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or permanganates.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, influenced by the presence of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common organic solvents such as dichloromethane, methanol, and acetonitrile.
Major Products Formed
Oxidation Products: : Formation of oxidized derivatives with changes in the functional groups.
Reduction Products: : Reduction leads to the formation of reduced analogs with altered electronic properties.
Substitution Products: : New compounds with substituted groups replacing original functional groups.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: : Used as a potential enzyme inhibitor in biochemical assays.
Medicine
Drug Development: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry
Material Science: : Applied in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Binding to Enzymes: : Inhibits specific enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with Cellular Receptors: : Modulates cellular receptors, influencing cell signaling and function.
Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide
4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-2(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide
Highlighting Uniqueness
Structural Uniqueness: : The presence of both thienopyrimidine and phthalazine moieties in one compound sets it apart from others.
Biochemical Properties: : Exhibits distinct biochemical properties that enhance its versatility in research applications.
Therapeutic Potential: : Demonstrates unique therapeutic effects that are not observed in closely related compounds.
This compound’s unique structure and properties make it a valuable asset in scientific research, offering diverse applications across multiple fields.
Properties
IUPAC Name |
4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-15-11-4-2-1-3-10(11)13(20-21-15)16(24)18-6-7-22-9-19-12-5-8-26-14(12)17(22)25/h1-5,8-9H,6-7H2,(H,18,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLWRNSOUGCPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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